4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound that features a unique tricyclic structure This compound contains multiple functional groups, including an ether, a thioether, and a diazatricyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one likely involves multiple steps, including the formation of the tricyclic core and the introduction of the various functional groups. A possible synthetic route could involve:
- Formation of the tricyclic core through a cyclization reaction.
- Introduction of the thioether group via a nucleophilic substitution reaction.
- Introduction of the ether group through an alkylation reaction.
- Final functionalization steps to introduce the remaining groups.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction conditions and efficient scaling up of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The unique structure of this compound makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity could be explored for applications in drug discovery and development, particularly if it exhibits interesting pharmacological properties.
Medicine
If the compound shows bioactivity, it could be investigated as a potential therapeutic agent for various diseases.
Industry
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: The compound could act as an inhibitor or activator of specific enzymes or receptors.
Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: This compound shares a similar tricyclic core and functional groups.
Other tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
The uniqueness of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[740
Properties
Molecular Formula |
C30H28N2O2S2 |
---|---|
Molecular Weight |
512.7g/mol |
IUPAC Name |
4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C30H28N2O2S2/c1-18(2)25-15-23-26(16-34-25)36-28-27(23)29(33)32(24-14-7-4-9-19(24)3)30(31-28)35-17-21-12-8-11-20-10-5-6-13-22(20)21/h4-14,18,25H,15-17H2,1-3H3 |
InChI Key |
JDXLTJMECSDAMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC6=C3CC(OC6)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC6=C3CC(OC6)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.